Scientific Field: Oncology
Summary of Application: VLX1570 has been found to regulate the proliferation and apoptosis of human lung cancer cells. It does this by modulating ER stress and the AKT pathway .
Methods of Application: The study involved screening a library of inhibitors targeting the ubiquitination system. The researchers found that VLX1570, a highly potent, low-concentration inhibitor molecule, specifically killed lung cancer cells .
Results: The study found that VLX1570 significantly inhibited lung cancer cells’ proliferation and colony formation. It induced a G2/M cell cycle arrest by downregulating CDK1 and CyclinB1 .
Scientific Field: Hematology
Summary of Application: VLX1570, a small molecule inhibitor of the deubiquitinases (DUBs), was studied in patients with relapsed and refractory multiple myeloma (MM). The DUBs remove sterically bulky ubiquitin chains from proteins during processing in the 19S regulatory subunit of the proteasome .
Methods of Application: Fourteen patients were treated with escalating doses of VLX1570 ranging from 0.05 to 1.2 mg/kg as a brief intravenous (IV) infusion on Days 1, 2, 8, 9, 15, and 16 of a 28-day cycle .
Results: Anti-myeloma effects were noted at doses at or above 0.6 mg/kg. Two patients treated at the 12 mg/kg dose level experienced severe, abrupt, and progressive respiratory insufficiency, which was associated with diffuse pulmonary infiltrates on imaging studies .
Summary of Application: VLX1570 has shown significant in vivo antitumor activity in a murine model of human Waldenstrom Macroglobulinemia .
VLX1570 is a novel small-molecule inhibitor targeting deubiquitinating enzymes, specifically ubiquitin-specific protease 14 and ubiquitin carboxyl-terminal hydrolase isozyme L5. These enzymes are integral to the 19S regulatory subunit of the proteasome, which is responsible for protein degradation through the ubiquitin-proteasome pathway. By inhibiting these enzymes, VLX1570 disrupts the removal of ubiquitin chains from proteins, leading to the accumulation of polyubiquitinated proteins and subsequent proteasome dysfunction. This mechanism is particularly relevant in cancer treatment, as it can induce apoptosis in tumor cells resistant to conventional therapies, such as bortezomib .
The primary chemical reaction involving VLX1570 is its covalent modification of nucleophilic residues in the active sites of deubiquitinating enzymes. This interaction is facilitated by a reactive α,β-unsaturated carbonyl substructure present in VLX1570, allowing it to form stable adducts with the target enzymes . The inhibition of these enzymes results in a cascade of cellular responses, including increased levels of reactive oxygen species and activation of endoplasmic reticulum stress pathways, ultimately leading to cell death .
VLX1570 exhibits significant biological activity against various malignancies, particularly multiple myeloma and Waldenström macroglobulinemia. In preclinical studies, VLX1570 has demonstrated potent anti-tumor effects, inducing apoptosis in both bortezomib-sensitive and -resistant cell lines. Its efficacy has been validated in xenograft models, where it significantly reduced tumor burden and improved survival rates compared to control treatments . The compound's ability to downregulate key survival pathways further enhances its therapeutic potential in drug-resistant cancers .
VLX1570 is primarily being investigated for its application in oncology, particularly for treating hematological malignancies like multiple myeloma and Waldenström macroglobulinemia. Its unique mechanism of action makes it a promising candidate for overcoming resistance to existing therapies. Clinical trials are ongoing to evaluate its safety and efficacy in patients with relapsed or refractory disease . Additionally, its role as a research tool in studying the ubiquitin-proteasome pathway could provide insights into other diseases linked to protein misfolding and degradation.
Interaction studies involving VLX1570 have focused on its pharmacological synergy with other anti-cancer agents. For instance, combinations with ibrutinib have shown enhanced anti-tumor effects in preclinical models of Waldenström macroglobulinemia . The compound's ability to modulate signaling pathways associated with drug resistance underscores its potential as part of combination therapy regimens.
Several compounds share structural or functional similarities with VLX1570, particularly those targeting deubiquitinating enzymes:
VLX1570 stands out due to its selectivity for ubiquitin-specific protease 14 and ubiquitin carboxyl-terminal hydrolase isozyme L5, making it more effective against tumors that have developed resistance to other treatments like bortezomib . Its improved solubility and stability also enhance its clinical applicability compared to similar compounds.
VLX1570 is characterized by the molecular formula C23H17F2N3O6, with a molecular weight of 469.39 daltons [1] [2] [3]. The compound exhibits a complex heterocyclic structure featuring a central azepanone ring system with two distinctive exocyclic double bonds [4]. The structural configuration incorporates bis-benzylidene substituents attached to the azepanone core, specifically at positions 3 and 5, creating a symmetrical arrangement [1] [2].
The chemical structure contains two 4-fluoro-3-nitrophenyl groups connected via methylidene bridges to the seven-membered azepanone ring [3] [4]. An acryloyl group is attached to the nitrogen atom of the central ring, contributing to the compound's electrophilic properties [4]. The systematic name for VLX1570 is (3Z,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one [2] [3].
Property | Value |
---|---|
Molecular Formula | C23H17F2N3O6 [1] |
Molecular Weight | 469.39 g/mol [2] |
Chemical Abstracts Service Number | 1431280-51-1 [2] |
Standard InChI | InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9-,17-10- [2] |
InChI Key | SCKXBVLYWLLALY-CQRYCMKKSA-N [2] |
VLX1570 exhibits Z-configuration isomerism at both exocyclic double bonds, specifically designated as (3Z,5Z)-stereochemistry [2] [3]. The compound demonstrates geometric isomerism around the methylidene bridges connecting the phenyl substituents to the azepanone ring [11]. Nuclear magnetic resonance spectroscopy analysis reveals that the olefinic protons resonate in the range of 7.57-8.01 parts per million, which is characteristic of E configuration geometry in similar dienone compounds [11].
The stereochemical arrangement significantly influences the compound's three-dimensional molecular geometry and biological activity [12]. The Z-configuration at both positions creates a specific spatial orientation that affects the compound's interaction with target proteins [30]. Computational modeling studies indicate that the stereochemistry directly impacts the compound's ability to form stable complexes with deubiquitinating enzymes [30].
Stereochemical Feature | Configuration |
---|---|
Position 3 Double Bond | Z-isomer [2] |
Position 5 Double Bond | Z-isomer [2] |
Overall Designation | (3Z,5Z) [2] |
Olefinic Proton Chemical Shift | 7.57-8.01 ppm [11] |
VLX1570 demonstrates limited aqueous solubility, requiring specialized formulation approaches for practical applications [16] [30]. The compound exhibits solubility in dimethyl sulfoxide at concentrations exceeding 32 mg/mL, equivalent to 68.17 millimolar concentration [5] [7]. Physical appearance is described as a solid material under standard laboratory conditions [4].
Thermal stability analysis reveals that VLX1570 undergoes thermostabilization at temperatures between 53-55 degrees Celsius, showing a modest but reproducible 2.5-fold increase compared to control conditions [15]. The compound demonstrates rapid metabolic degradation in biological systems, with elimination half-life values ranging from 0.17 to 1.01 hours in clinical studies [16]. Storage recommendations indicate stability at -20 degrees Celsius for powder form over three years, with solutions stable at -80 degrees Celsius for one year [5].
Physical Property | Value |
---|---|
Aqueous Solubility | Poor [16] |
Dimethyl Sulfoxide Solubility | ≥32 mg/mL [5] |
Physical State | Solid [4] |
Thermostabilization Temperature | 53-55°C [15] |
Elimination Half-life | 0.17-1.01 hours [16] |
Storage Temperature (Powder) | -20°C (3 years) [5] |
Storage Temperature (Solution) | -80°C (1 year) [5] |
Mass spectrometry analysis of VLX1570 reveals extensive metabolic transformation, with identification of twenty-two distinct metabolites designated M1 through M22 in human hepatocyte studies [30]. The parent compound represents only 10.2% of the total peak area, indicating rapid biotransformation [30]. Major metabolites include M3 (11.1%), M18 (10.3%), M19 (10.1%), and M14 (9.7%), suggesting multiple metabolic pathways [30].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization, with specific chemical shift patterns confirming the Z-configuration of the double bonds [11]. The spectroscopic profile demonstrates characteristic absorption patterns consistent with the dienone structural motif [11]. High-performance liquid chromatography coupled with mass spectrometry enables precise quantification and metabolite identification in biological matrices [30].
Metabolite | Relative Peak Area (%) |
---|---|
Parent VLX1570 | 10.2 [30] |
Metabolite M3 | 11.1 [30] |
Metabolite M18 | 10.3 [30] |
Metabolite M19 | 10.1 [30] |
Metabolite M14 | 9.7 [30] |
Metabolite M13 | 7.4 [30] |
Metabolite M20 | 6.6 [30] |
VLX1570 represents an optimized analog of the prototypical compound b-AP15, demonstrating enhanced potency and improved aqueous solubility characteristics [25] [26] [27]. Structural comparison reveals that VLX1570 maintains the core azepanone ring system while incorporating fluorine and nitro substituents that distinguish it from the parent compound [27] [28]. The analog shows approximately 1.4-fold greater potency compared to b-AP15 in deubiquitinase inhibition assays [30].
Chemical stability analysis demonstrates that VLX1570 requires only 1% Kolliphor EL and 4% Tween-80 for formulation, compared to b-AP15 which necessitates at least 5% Kolliphor EL [30]. Both compounds share the characteristic alpha-beta-unsaturated carbonyl substructure motif, which contributes to their electrophilic reactivity [27] [28]. Resistance studies indicate cross-resistance between VLX1570 and b-AP15, suggesting similar mechanisms of cellular interaction [25].
Compound Property | VLX1570 | b-AP15 |
---|---|---|
Molecular Weight | 469.39 g/mol [2] | Lower [30] |
Potency (relative) | Enhanced [30] | Reference [30] |
Kolliphor EL Requirement | 1% [30] | ≥5% [30] |
Aqueous Solubility | Improved [30] | Limited [30] |
Deubiquitinase IC50 | 6.4 ± 2.2 μM [30] | 6.5 ± 2.9 μM [30] |
Cross-resistance | Observed [25] | Reference [25] |
VLX1570 represents a significant advancement in proteasome deubiquitinase inhibitor development, achieved through systematic medicinal chemistry optimization of the lead compound b-AP15 [1] [2]. The synthetic approach to VLX1570 involves several key methodological considerations that address both structural complexity and manufacturing requirements.
The development of VLX1570 followed a structure-activity relationship driven approach, where researchers at OnTarget Chemistry AB systematically modified the b-AP15 scaffold to enhance potency and improve pharmaceutical properties [1]. The synthetic strategy centered on maintaining the critical α,β-unsaturated carbonyl Michael acceptor system while optimizing the central heterocyclic core and peripheral substituents.
Core Ring Formation Strategies
The transition from b-AP15's piperidine ring to VLX1570's azepane ring represents a crucial synthetic challenge. Modern azepane synthesis methodologies include photochemical dearomative ring expansion of nitroarenes, which involves blue light-mediated conversion of nitro groups to singlet nitrenes followed by ring expansion [3] [4]. This approach transforms six-membered benzenoid frameworks into seven-membered ring systems in a predictable manner, transferring the aromatic substitution pattern to the saturated azepane heterocycle.
Alternative azepane formation approaches include intramolecular Dieckmann cyclization followed by decarboxylation, though this method typically requires careful optimization to minimize retro-Michael side reactions [5]. The azepane ring in VLX1570 provides enhanced binding affinity compared to the piperidine analog, likely due to improved conformational flexibility and binding pocket accommodation [1].
α,β-Unsaturated Carbonyl System Construction
The synthesis of VLX1570's characteristic α,β-unsaturated carbonyl system employs established chalcone chemistry methodologies. These Michael acceptor units are typically constructed through aldol condensation reactions between appropriate aldehydes and ketones [6] [7]. Recent advances in this area include Cu/TEMPO/O₂ catalytic systems for aerobic dehydrogenation, which convert saturated precursors to α,β-unsaturated carbonyl compounds without requiring stoichiometric oxidants [8].
The extended conjugated system in VLX1570 contains two α,β-unsaturated carbonyl units in a long conjugated system, which function as electrophilic sites for Michael addition reactions with cysteine residues in target proteins [9] [10]. The maintenance of this dual Michael acceptor system was shown to be essential, as VLX1680, containing only a single α,β-unsaturated carbonyl unit, demonstrated significantly reduced biological activity [9].
N-Acrylamide Functionalization
The introduction of the acrylamide moiety on the azepane nitrogen represents a critical synthetic transformation that distinguishes VLX1570 from less active analogs. This modification involves standard N-acylation protocols using acryloyl chloride with the free azepane nitrogen [1]. The acrylamide group serves as an additional Michael acceptor site, though structure-activity studies revealed that this particular functionality, while enhancing potency, is not the primary determinant of biological activity compared to the main α,β-unsaturated carbonyl system [9] [10].
Comprehensive structure-activity relationship studies conducted during VLX1570 development revealed critical insights into the molecular requirements for proteasome deubiquitinase inhibition [1] [2]. These studies systematically evaluated modifications to the b-AP15 scaffold, leading to the identification of VLX1570 as the optimal compound in the series.
Central Ring System Modifications
The investigation of central ring systems demonstrated that seven-membered azepane rings consistently outperformed six-membered piperidine analogs in terms of biological activity [1]. This enhancement was observed across multiple compound pairs (b-AP15/VLX1546, VLX1552/VLX1570, VLX1545/VLX1567), suggesting that the increased ring size provides favorable binding interactions with the target deubiquitinases.
Attempts to further modify the central ring architecture, including substitution with bicyclic nortropinone systems, resulted in complete loss of cytotoxic activity [1]. This finding established the azepane ring as the optimal central scaffold, balancing conformational flexibility with appropriate binding geometry.
Peripheral Substituent Optimization
Structure-activity relationship studies revealed that the positioning of electron-withdrawing groups on the aromatic rings significantly impacts biological activity. Nitrogen-containing substituents positioned at the para-position of the aromatic rings were associated with stronger activity compared to meta- or ortho-positions [1]. This positional preference likely reflects optimal electrostatic interactions with target protein binding sites.
The specific combination of fluoro groups at para-positions and nitro groups at meta-positions in VLX1570 was found to provide optimal activity while maintaining chemical stability [9] [1]. These electron-withdrawing groups enhance the electrophilicity of the α,β-unsaturated carbonyl system, facilitating Michael addition reactions with cysteine residues.
Functional Group Tolerance and Limitations
Structure-activity studies revealed strict limitations regarding certain functional modifications. The addition of hydroxyl groups to the aromatic rings (VLX1554) resulted in strongly decreased cytotoxicity, presumably due to reduced reactivity of the electrophilic β-carbons [1]. Similarly, the incorporation of carboxyl groups at the 2-position of the central ring led to compounds with severely impaired biological activity.
These findings established that modifications aimed at improving pharmaceutical properties must be carefully balanced against maintaining the essential electrophilic character required for target engagement.
The medicinal chemistry optimization program that led from b-AP15 to VLX1570 represents a systematic approach to drug development, addressing both efficacy and pharmaceutical property limitations of the original lead compound [1] [2] [11].
Addressing Solubility Limitations
One of the primary drivers for the optimization program was b-AP15's limited solubility and stability in aqueous solution, which necessitated formulations containing at least 5% Kolliphor EL for parenteral injection [1]. Kolliphor EL has been associated with hypersensitivity reactions, making it unsuitable for clinical development [1].
The development team initially attempted to improve solubility through the addition of hydrophilic groups to the carbon skeleton, including hydroxyl groups on the aromatic rings. However, these modifications resulted in significant decreases in cytotoxicity, likely due to reduced electrophilicity of the Michael acceptor system [1]. This challenge necessitated a more sophisticated approach that could enhance solubility without compromising biological activity.
The successful optimization achieved with VLX1570 resulted in a compound that remained stable in solutions containing only 1% Kolliphor EL and 4% Tween-80 (with 5% PEG400), representing a significant improvement in formulation suitability for intravenous administration [1].
Potency Enhancement Through Scaffold Modification
The transition from piperidine to azepane central rings consistently provided enhanced biological activity across multiple analogs [1]. This improvement was demonstrated through direct comparisons of matched pairs, establishing the azepane modification as a general principle for enhancing activity in this compound class.
The potency enhancement achieved with VLX1570 was further augmented by the incorporation of the N-acrylamide substituent. Comparison with VLX1562, which contains a free azepane nitrogen, demonstrated that the acrylamide modification provides additional activity enhancement [1]. However, the specificity of this effect was confirmed by VLX1571, where substitution of the acrylamide with an acetamide resulted in loss of potency.
Mechanism of Action Validation
Throughout the optimization process, the development team ensured that VLX1570 maintained the same mechanism of action as b-AP15. Competitive inhibition kinetics, proteasome deubiquitinase selectivity profiles, and cellular stress response patterns were all validated to be equivalent between the two compounds [1] [12].
The preservation of mechanism while achieving enhanced potency and improved pharmaceutical properties established VLX1570 as a superior development candidate suitable for clinical evaluation.
The biological activity of VLX1570 depends on several critical structural features that enable its selective inhibition of proteasome deubiquitinases USP14 and UCHL5 [9] [10] [1].
Michael Acceptor System Architecture
VLX1570 contains two α,β-unsaturated carbonyls within a long conjugated system, providing multiple electrophilic sites for covalent modification of target proteins [9]. These Michael acceptor units are positioned to react with cysteine residues in the active sites of USP14 (Cys114) and UCHL5 (Cys88) through nucleophilic addition reactions [1] [13].
The importance of maintaining both α,β-unsaturated carbonyl units was demonstrated through comparison with VLX1680, which contains only a single such unit and exhibits significantly reduced biological activity [9]. This finding established that the dual Michael acceptor system is essential for optimal target engagement and biological efficacy.
Protein-Ligand Interaction Determinants
Computational docking studies revealed specific structural features that facilitate VLX1570's binding to target deubiquitinases [1] [13]. In UCHL5, VLX1570 fits into a wedge-like crevice that includes residues Leu10, Trp58, Gln82, Asn85, Cys88, Ala162, Phe163, His164, Phe165, and Leu181 within 4 Å of the small molecule.
The nitro groups of VLX1570 participate in critical electrostatic interactions with Asn and Gln residues, while the aromatic rings engage in π-cloud interactions with surrounding residues [1]. The carbonyl oxygen forms stabilizing interactions with His164, contributing to the overall binding affinity and selectivity.
In USP14, the binding site is deeper and includes residues Asn109, Asn112, Cys114, Tyr115, Gln197, Gln198, Asp199, Ser431, Ser432, Ser433, Gly434, His435, Tyr436, and Lys454 [1]. The binding mode effectively blocks access to the C-terminus of ubiquitin, preventing normal substrate recognition and processing.
Selectivity Determinants
Despite containing reactive Michael acceptor groups that could theoretically react with numerous cysteine-containing proteins, VLX1570 demonstrates remarkable selectivity for proteasome-associated deubiquitinases [1] [12]. This selectivity appears to result from the specific geometric and electronic requirements of the binding sites in USP14 and UCHL5.
The compound shows minimal inhibition of non-proteasome deubiquitinases, caspase-3, or a panel of 211 kinases at concentrations relevant for biological activity [1]. This selectivity profile suggests that the Michael acceptor reactivity is modulated by specific protein-ligand interactions rather than representing general cysteine reactivity.
Electronic and Steric Requirements
The positioning of electron-withdrawing groups (nitro and fluoro substituents) on the aromatic rings is critical for maintaining appropriate electrophilicity of the Michael acceptor system [9] [1]. The meta-positioning of nitro groups and para-positioning of fluoro groups provides optimal electronic effects while maintaining favorable steric interactions with target proteins.
The extended conjugated system linking the aromatic rings through the azepane core creates a rigid, planar molecular architecture that complements the binding site geometry of proteasome deubiquitinases [1]. This structural arrangement ensures proper positioning of the reactive β-carbons relative to target cysteine residues.
The development of VLX1570 and related chemical derivatives has provided valuable insights into the structure-activity relationships governing proteasome deubiquitinase inhibition [1] [14] [15]. The systematic exploration of analogs has not only led to the identification of VLX1570 as the optimal compound but has also established principles for future development in this therapeutic area.
Systematic Analog Development Program
The analog development program encompassed modifications to every major structural component of the b-AP15 scaffold [1]. Central ring modifications included exploration of five-, six-, seven-, and eight-membered nitrogen heterocycles, with azepane derivatives consistently demonstrating superior activity. Bicyclic ring systems, including nortropinone structures, were also evaluated but showed complete loss of biological activity.
Peripheral modifications focused on the aromatic ring substituents, with systematic evaluation of electron-withdrawing and electron-donating groups at various positions [1]. The structure-activity relationships revealed clear preferences for electron-withdrawing groups, particularly nitrogen-containing substituents at para-positions of the aromatic rings.
N-Substituent Optimization
The nitrogen substituent of the central azepane ring proved to be a critical determinant of biological activity [1]. The free nitrogen compound (VLX1562) showed reduced potency compared to N-acylated derivatives, establishing the importance of this substitution for optimal activity.
The specific acrylamide substitution in VLX1570 was identified as superior to other N-acyl variants, including the acetamide analog VLX1571 [1]. This specificity suggests that the acrylamide group may participate in specific binding interactions or provide additional electrophilic reactivity that contributes to the overall mechanism of action.
Exploring Alternative Michael Acceptor Systems
Recent mechanistic studies have revealed that VLX1570 and related compounds may function through more complex mechanisms than originally proposed [14] [15]. Activity-based proteome profiling identified CIAPIN1 as a submicromolar covalent target of VLX1570, with mass spectrometry analysis revealing that 7 out of 10 possible cysteine residues were covalently modified.
These findings suggest that VLX1570 induces nonspecific protein aggregation in addition to deubiquitinase inhibition, providing a molecular explanation for its general cellular toxicity [14]. This mechanistic complexity has important implications for future analog development, as modifications may need to balance target selectivity against off-target protein modification.
Development of Tool Compounds and Probes
The development program has generated valuable tool compounds for mechanistic studies [14] [15]. An alkyne-tagged analog of VLX1570 (Compound 1) was synthesized by converting the acrylamide position to an alkyne for activity-based proteome profiling studies. This probe compound retained equivalent cytotoxicity to VLX1570, confirming that the acrylamide group is not essential for biological activity as previously reported.
These tool compounds have enabled comprehensive proteomic analysis of VLX1570's cellular targets, revealing a more complex mechanism of action than initially appreciated and highlighting the importance of protein aggregation in the compound's biological effects [14].
Future Directions for Analog Development
The mechanistic insights gained from VLX1570 and related analogs provide important guidance for future development efforts [14] [15]. The recognition that these compounds induce protein aggregation through cross-linking suggests that more selective analogs may be achievable through modifications that reduce general cysteine reactivity while maintaining activity against primary targets.
Potential strategies include the development of reversible inhibitors that avoid covalent modification, or the design of compounds with reduced Michael acceptor reactivity that still maintain sufficient electrophilicity for target engagement [16]. The extensive structure-activity relationship database established through the VLX1570 program provides a solid foundation for these future development efforts.